molecular formula C4H4ClNO B13919847 4-Chloro-5-methylisoxazole CAS No. 7064-36-0

4-Chloro-5-methylisoxazole

Katalognummer: B13919847
CAS-Nummer: 7064-36-0
Molekulargewicht: 117.53 g/mol
InChI-Schlüssel: TWNJKMLIBYBDLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1,2-oxazole with suitable reagents under controlled conditions. Another approach involves the use of aromatic aldehydes and nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to reduce reaction times and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-methylisoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-methylisoxazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to anticancer activity by promoting the acetylation of histone proteins and altering gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Chloro-5-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

7064-36-0

Molekularformel

C4H4ClNO

Molekulargewicht

117.53 g/mol

IUPAC-Name

4-chloro-5-methyl-1,2-oxazole

InChI

InChI=1S/C4H4ClNO/c1-3-4(5)2-6-7-3/h2H,1H3

InChI-Schlüssel

TWNJKMLIBYBDLS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NO1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.